3-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine
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Overview
Description
3-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine is an organic compound with the molecular formula C12H17NOS It is a pyridine derivative characterized by the presence of cyclopropoxy, isopropyl, and methylthio substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-cyclopropoxy-5-isopropylpyridine with methylthiol in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmospheres.
Substitution: Sodium hydride, alkyl halides; reactions are performed in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced pyridine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
3-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit or activate certain pathways involved in cellular processes, thereby exerting its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropoxy-2-isopropyl-5-(methylthio)pyridine
- 3-Isopropoxy-5-(methylthio)pyridine
Uniqueness
3-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17NOS |
---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methylsulfanyl-5-propan-2-ylpyridine |
InChI |
InChI=1S/C12H17NOS/c1-8(2)9-6-11(14-10-4-5-10)12(15-3)13-7-9/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
BZDGHQHKGLOJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(N=C1)SC)OC2CC2 |
Origin of Product |
United States |
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